molecular formula C8H12O B7769200 1-Ethynyl-1-cyclohexanol CAS No. 28652-54-2

1-Ethynyl-1-cyclohexanol

Cat. No.: B7769200
CAS No.: 28652-54-2
M. Wt: 124.18 g/mol
InChI Key: QYLFHLNFIHBCPR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Ethynyl-1-cyclohexanol, also known as 1-Ethynylcyclohexanol, primarily targets the central nervous system . It is an alkynyl alcohol derivative which is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate .

Mode of Action

This compound interacts with its targets to exert sedative, anticonvulsant, and muscle relaxant effects . It can undergo acetylation in the presence of a catalytic amount of ruthenium chloride at room temperature . It can also react with transition metal hydride complexes to form vinyl derivatives by inserting into the M-H bonds .

Biochemical Pathways

The compound can be used to synthesize novel organotellurium (IV) compounds with potent inhibitory activity towards Cathepsin B . The polymerization of this compound by transition metal catalysts leads to the formation of poly (this compound) .

Pharmacokinetics

Its molecular weight of 12418 and its solubility in water (10g/L at 20°C), diethyl ether, alcohols, esters, and ketone suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Cathepsin B and the induction of sedative, anticonvulsant, and muscle relaxant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, its melting temperature is at 28°C , suggesting that it may be sensitive to high temperatures.

Biochemical Analysis

Biochemical Properties

It is known that 1-Ethynyl-1-cyclohexanol can undergo acetylation in the presence of a catalytic amount of ruthenium chloride at room temperature . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in acetylation reactions.

Cellular Effects

Given its sedative, anticonvulsant, and muscle relaxant effects , it is likely that this compound influences cell function by modulating the activity of certain ion channels or receptors

Molecular Mechanism

It is known that it can react with transition metal hydride complexes to form vinyl derivatives by inserting into the M-H bonds . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 453.2 K and a melting point of 305 K , suggesting that it is stable under normal laboratory conditions

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that this compound can be used to synthesize novel organotellurium (IV) compounds with potent inhibitory activity towards Cathepsin B . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.

Preparation Methods

1-Ethynyl-1-cyclohexanol can be synthesized from cyclohexanone by reacting it with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:

    Reaction with Sodium Acetylide: Cyclohexanone is reacted with sodium acetylide in liquid ammonia.

    Acidic Work-Up: The reaction mixture is then subjected to an acidic work-up to yield this compound.

Scientific Research Applications

Comparison with Similar Compounds

1-Ethynyl-1-cyclohexanol can be compared with other similar compounds such as:

This compound stands out due to its unique combination of an ethynyl group and a cyclohexanol ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-ethynylcyclohexan-1-ol
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InChI

InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2
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InChI Key

QYLFHLNFIHBCPR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C#CC1(CCCCC1)O
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Molecular Formula

C8H12O
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DSSTOX Substance ID

DTXSID0021757
Record name 1-Ethynylcyclohexanol
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Molecular Weight

124.18 g/mol
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Physical Description

Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS]
Record name Cyclohexanol, 1-ethynyl-
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Vapor Pressure

0.13 [mmHg]
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CAS No.

78-27-3, 28652-54-2
Record name 1-Ethynylcyclohexanol
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Synthesis routes and methods I

Procedure details

Dissolve 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol (1.79 g, 9.13 mmol) in tetrahydrofuran (11 mL) and place under an argon atmosphere. Add, by dropwise addition, tetra-n-butylammonium fluoride (11 mL of a 1M solution in tetrahydrofuran, 11 mmol). Stir for 1 hour at room temperature and partition between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry (MgSO4), filter and evaporate the solvent in vacuo to give the title compound.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1-Ethynylcyclohexanol is C8H12O, and its molecular weight is 124.18 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize 1-Ethynylcyclohexanol. These include IR, NMR (1H and 13C), UV, and mass spectrometry. [, , , , , , , , , ]

A: 1-Ethynylcyclohexanol can be polymerized in various ways, including by radiation, electroinitiation, and chemical catalysts. [] It can undergo rearrangement reactions under acidic conditions. [, , , ] It can also undergo a variety of reactions with transition metal complexes. [, , , ]

A: Yes, one application is its use as a hydrosilylation inhibitor in silicone elastomer curing. A method for its quantitative determination in poly(dimethyl siloxane) during this process has been developed. [] It is also used in the preparation of anti-cracking copper artware clay sculpture material. [] Additionally, it acts as a component in LED packaging glue, where its stability contributes to the glue's desirable properties. []

A: While 1-Ethynylcyclohexanol is not a catalyst itself, its reactions with transition metal complexes are well-documented. For example, it reacts with Fe3(CO)12 and Co2(CO)8 to form various metal clusters, highlighting its potential as a building block in organometallic chemistry. []

A: Yes, DFT calculations have been used to study the electronic transitions in gold(I)/copper(I) alkynyl clusters containing 1-ethynylcyclohexanol. [] Additionally, computational methods were employed to study the mechanism of the Rupe rearrangement of propargylic alcohols, including 1-Ethynylcyclohexanol, in liquid sulfur dioxide. []

A: The presence of both the hydroxyl group and the triple bond significantly influences the reactivity of 1-Ethynylcyclohexanol. For example, the hydroxyl group can participate in hydrogen bonding interactions [], while the triple bond can undergo addition reactions with various reagents, including triaryltin hydrides. [] Additionally, the hydroxyl group can be readily transformed into other functional groups, such as esters. [, ]

A: While specific toxicological data might be limited, research indicates that 1-Ethynylcyclohexanol can interfere with the heme biosynthesis pathway. It has been shown to cause the accumulation of a modified porphyrin in the livers of mice, inhibiting the enzyme protohaem ferro-lyase. [] Furthermore, studies highlight its role in the self-catalyzed destruction of cytochrome P-450, a key enzyme involved in drug metabolism. [, ] This destruction occurs through covalent binding of 1-Ethynylcyclohexanol to the heme prosthetic group of the enzyme.

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